![molecular formula C17H18Cl2N2O2S B15150240 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B15150240.png)
4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-N,N-DIETHYLBENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorophenyl group, a methylideneamino linkage, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-N,N-DIETHYLBENZENESULFONAMIDE typically involves the condensation of 2,6-dichlorobenzaldehyde with N,N-diethylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an organic solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-N,N-DIETHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-N,N-DIETHYLBENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-N,N-DIETHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- N′-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}BENZOHYDRAZIDE
Uniqueness
4-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-N,N-DIETHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and sulfonamide moiety contribute to its reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H18Cl2N2O2S |
|---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
4-[(2,6-dichlorophenyl)methylideneamino]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-3-21(4-2)24(22,23)14-10-8-13(9-11-14)20-12-15-16(18)6-5-7-17(15)19/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
YJFIWMAEXYTFNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B15150161.png)
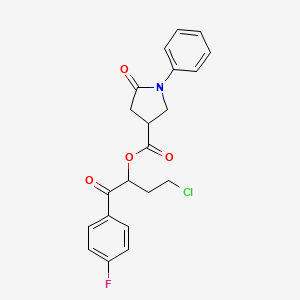
![N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B15150180.png)
![2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid](/img/structure/B15150183.png)
![N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B15150193.png)
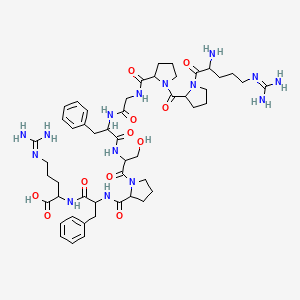
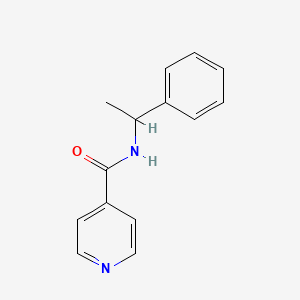
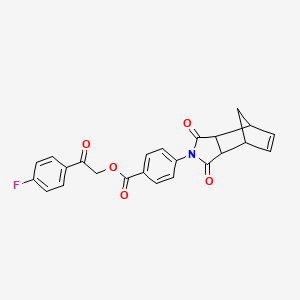
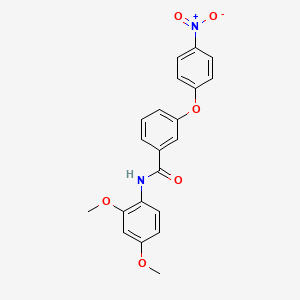
![4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B15150214.png)
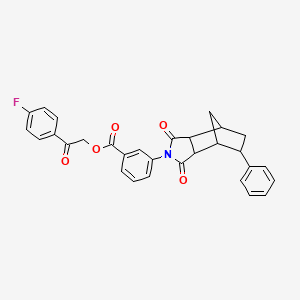
![N-(dibenzo[b,d]furan-3-yl)-9H-fluorene-9-carboxamide](/img/structure/B15150238.png)
![2-[(2-fluorophenyl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B15150246.png)
![4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B15150248.png)
